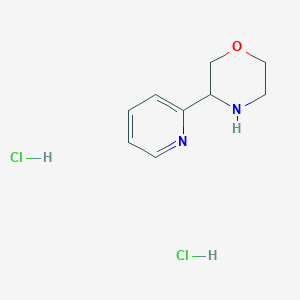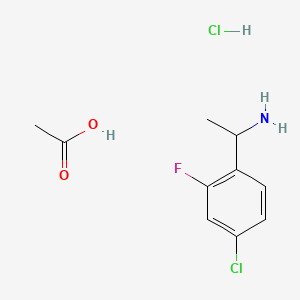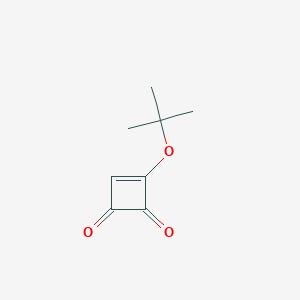
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a cyclopropyl group, a pyridine ring, and an amino group, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One possible route could include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
Introduction of the pyridine ring: This step might involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the main carbon chain.
Amidation reaction: The final step could involve the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be involved.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a pharmaceutical intermediate or active compound.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways. The cyclopropyl and pyridine groups could play a role in binding to target molecules, while the amide group might be involved in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-cyclopropyl-N-ethylpropanamide: Lacks the pyridine ring.
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-3-yl)ethyl)propanamide: Pyridine ring at a different position.
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-4-yl)ethyl)propanamide: Another positional isomer.
Uniqueness
The presence of the pyridine ring at the 2-position might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-(1-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3 |
Clave InChI |
LLNYCCIGAWZCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)

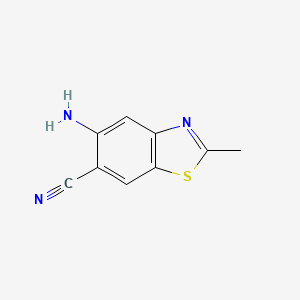
![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)

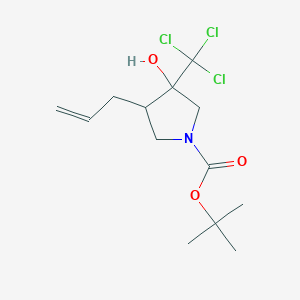
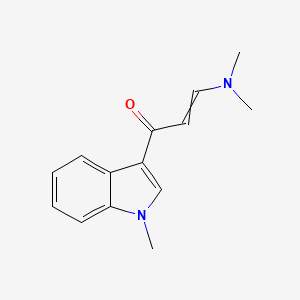

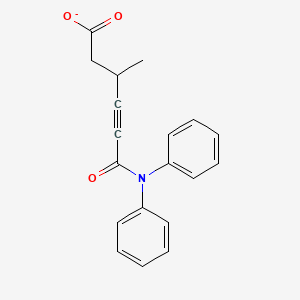

![7-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B14787157.png)
